molecular formula C7H7Br2NO B14615768 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide CAS No. 57379-55-2

2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide

Cat. No.: B14615768
CAS No.: 57379-55-2
M. Wt: 280.94 g/mol
InChI Key: CXUJMMJFDUQSCN-UHFFFAOYSA-M
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Description

2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that features a bromine atom and a fused oxazole-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide typically involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene. This reaction is mediated by cesium carbonate (Cs₂CO₃) and proceeds in a single step to yield the desired oxazole compound . The reaction conditions are generally mild, and the process is efficient, providing good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, cesium carbonate for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions may produce oxazole derivatives with altered oxidation states.

Scientific Research Applications

2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide involves its interaction with molecular targets through its bromine and oxazole-pyridine moieties. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is unique due to its specific bromine substitution and the fused oxazole-pyridine ring system

Properties

CAS No.

57379-55-2

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-4-ium;bromide

InChI

InChI=1S/C7H7BrNO.BrH/c8-6-5-9-4-2-1-3-7(9)10-6;/h1-4,6H,5H2;1H/q+1;/p-1

InChI Key

CXUJMMJFDUQSCN-UHFFFAOYSA-M

Canonical SMILES

C1C(OC2=CC=CC=[N+]21)Br.[Br-]

Origin of Product

United States

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